

# Spectroscopic Analysis of 1-Azaspiro[4.5]decane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Azaspiro[4.5]decane

Cat. No.: B086638

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Azaspiro[4.5]decane**, a heterocyclic organic compound with applications in medicinal chemistry and materials science. This document compiles available and predicted spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also presented to aid researchers in their analytical workflows.

## Spectroscopic Data Summary

While comprehensive, publicly available datasets for **1-Azaspiro[4.5]decane** are limited, this section summarizes known properties and predicted spectroscopic features based on its chemical structure. The molecular formula for **1-Azaspiro[4.5]decane** is  $C_9H_{17}N$ , with a molecular weight of approximately 139.24 g/mol [1].

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed experimental NMR data for **1-Azaspiro[4.5]decane** is not readily available in the public domain. However, based on the structure, the following table outlines the expected chemical shifts for  $^1H$  and  $^{13}C$  NMR spectroscopy.

<sup>1</sup> H NMR	Predicted Chemical Shift (ppm)	Multiplicity	Integration
N-H	1.0 - 3.0	Broad Singlet	1H
α-CH <sub>2</sub> (pyrrolidine ring)	2.5 - 3.0	Multiplet	4H
β-CH <sub>2</sub> (pyrrolidine ring)	1.6 - 2.0	Multiplet	4H
CH <sub>2</sub> (cyclohexane ring)	1.2 - 1.8	Multiplet	10H

<sup>13</sup> C NMR	Predicted Chemical Shift (ppm)
Spiro Carbon	65 - 75
α-Carbons (pyrrolidine ring)	45 - 55
β-Carbons (pyrrolidine ring)	25 - 35
Carbons (cyclohexane ring)	20 - 40

## Infrared (IR) Spectroscopy Data

An FTIR spectrum of **1-Azaspiro[4.5]decane** is noted to be available from Aldrich Chemical Company, Inc., though the detailed peak list is not publicly accessible[1]. The expected characteristic absorption bands are presented below.

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
N-H Stretch (secondary amine)	3300 - 3500	Medium, broad
C-H Stretch (alkane)	2850 - 3000	Strong
C-N Stretch	1000 - 1250	Medium
N-H Bend	1550 - 1650	Medium

## Mass Spectrometry (MS) Data

The mass spectrum of **1-Azaspiro[4.5]decane** is expected to show a molecular ion peak corresponding to its molecular weight.

Analysis	Predicted Value
Molecular Formula	C <sub>9</sub> H <sub>17</sub> N
Molecular Weight	139.24
Molecular Ion Peak (M <sup>+</sup> )	m/z 139
Common Fragmentation Patterns	Loss of alkyl fragments from the cyclohexane or pyrrolidine rings.

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra of **1-Azaspiro[4.5]decane**.

Materials:

- **1-Azaspiro[4.5]decane** sample
- Deuterated chloroform (CDCl<sub>3</sub>)
- NMR tubes (5 mm)
- Pipettes
- Vortex mixer
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of the **1-Azaspiro[4.5]decane** sample.
  - Dissolve the sample in approximately 0.6-0.7 mL of CDCl<sub>3</sub> in a clean, dry vial.
  - Vortex the vial to ensure complete dissolution.
  - Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Data Acquisition:
  - <sup>1</sup>H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  - <sup>13</sup>C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans are typically required.

## Infrared (IR) Spectroscopy

Objective: To obtain the FTIR spectrum of liquid **1-Azaspiro[4.5]decane**.

Materials:

- **1-Azaspiro[4.5]decane** sample (liquid)
- FTIR spectrometer with a suitable accessory (e.g., Attenuated Total Reflectance - ATR)
- Salt plates (NaCl or KBr) if using the thin-film method
- Pasteur pipette

- Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (ATR Method):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small drop of the liquid **1-Azaspiro[4.5]decane** sample directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the sample spectrum. The instrument will automatically subtract the background spectrum.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after the measurement.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-Azaspiro[4.5]decane**.

Materials:

- **1-Azaspiro[4.5]decane** sample
- Mass spectrometer (e.g., with Electron Ionization - EI source)
- Suitable solvent (e.g., methanol or acetonitrile)
- Vials and syringes

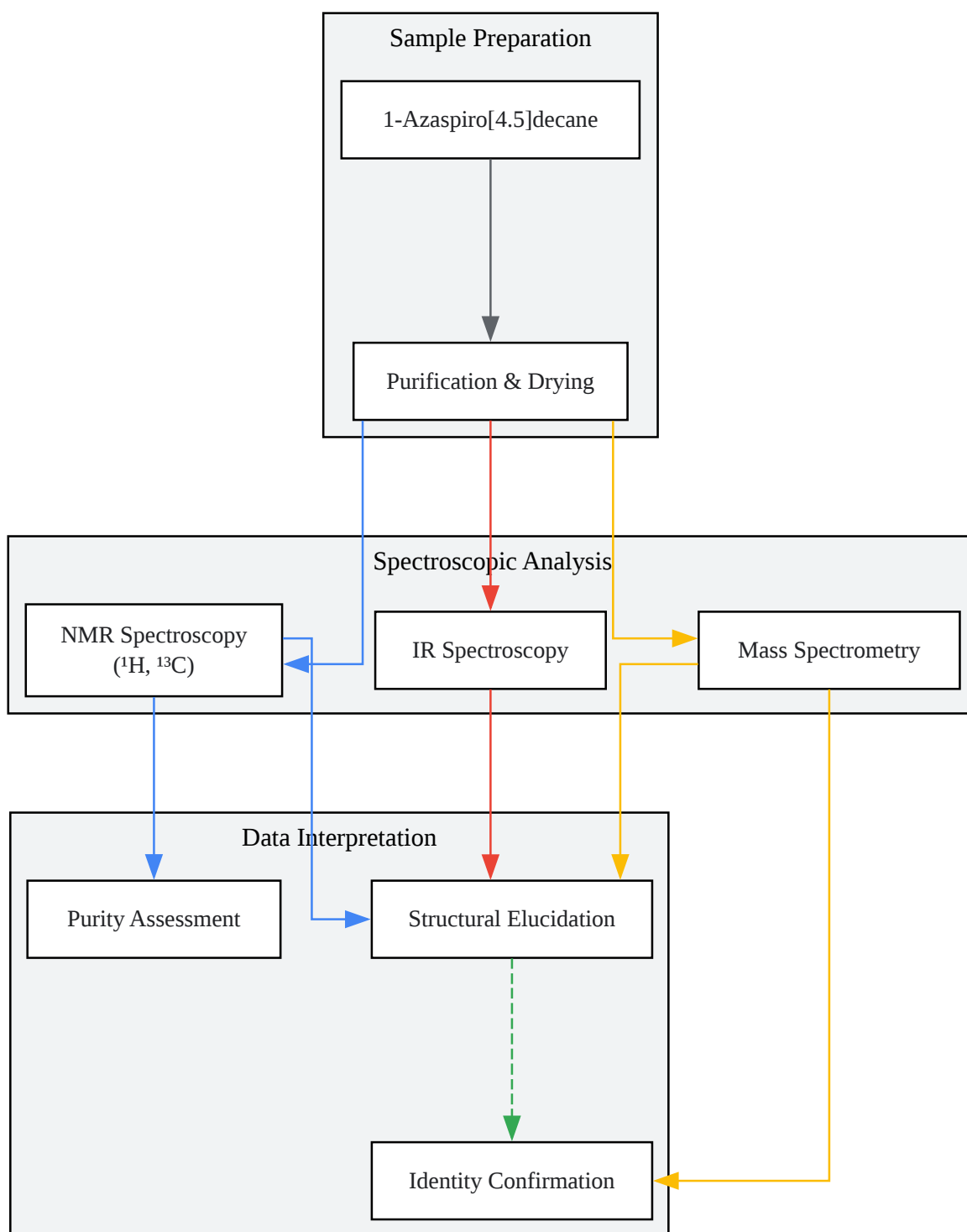
Procedure:

- Sample Preparation:
  - Prepare a dilute solution of the **1-Azaspiro[4.5]decane** sample in a volatile solvent like methanol or acetonitrile (typically in the µg/mL to ng/mL concentration range).
- Instrument Setup:

- Calibrate the mass spectrometer using a known standard.
- Set the appropriate parameters for the ion source (e.g., electron energy for EI), mass analyzer, and detector.
- Sample Introduction:
  - Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or through a gas chromatograph).
- Data Acquisition:
  - Acquire the mass spectrum over a relevant  $m/z$  range (e.g., 50-300 amu). The resulting spectrum will show the mass-to-charge ratio of the molecular ion and its fragments.

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **1-Azaspiro[4.5]decane**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Azaspiro[4.5]decane | C<sub>9</sub>H<sub>17</sub>N | CID 9092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Azaspiro[4.5]decane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086638#spectroscopic-data-of-1-azaspiro-4-5-decane-nmr-ir-ms]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)